Resorufin acetato

Descripción general

Descripción

El acetato de resorufina es un sustrato fluorogénico ampliamente utilizado en ensayos bioquímicos. Es un derivado de la resorufina, un tinte fluorescente rojo. El compuesto es conocido por su alto rendimiento cuántico de fluorescencia y sus largas longitudes de onda de excitación/emisión, lo que lo convierte en una excelente opción para el análisis de fluorescencia y colorimetría .

Aplicaciones Científicas De Investigación

Resorufin acetate has a wide range of applications in scientific research:

Mecanismo De Acción

El principal mecanismo de acción del acetato de resorufina implica su hidrólisis por esterasas para producir resorufina, que es altamente fluorescente. La intensidad de la fluorescencia se puede medir para cuantificar la actividad enzimática. Los objetivos moleculares del acetato de resorufina son las esterasas, que catalizan la escisión del grupo acetato, lo que lleva a la formación de resorufina .

Compuestos Similares:

Resorufina: El compuesto padre del acetato de resorufina, utilizado en ensayos similares basados en fluorescencia.

Diacetato de Fluoresceína: Otro sustrato fluorogénico utilizado para detectar la actividad de las esterasas.

Acetato de 4-metilumbeliferilo: Un sustrato utilizado en ensayos enzimáticos para detectar la actividad de las esterasas.

Singularidad del Acetato de Resorufina: El acetato de resorufina es único debido a su alto rendimiento cuántico de fluorescencia y sus largas longitudes de onda de excitación/emisión, que proporcionan alta sensibilidad y selectividad en los ensayos. Su capacidad para sufrir hidrólisis específicamente por esterasas lo convierte en una herramienta valiosa en la investigación bioquímica .

Análisis Bioquímico

Biochemical Properties

Resorufin Acetate acts as a substrate for cytosolic aldehyde dehydrogenase (ALDH1A1) esterase activity . It is also a useful substrate for chymotrypsin . Upon enzymatic cleavage, the resorufin anion displays red fluorescence .

Cellular Effects

The effects of Resorufin Acetate on cells are primarily observed through its role as a fluorometric probe. It is used in the detection of various biological molecules in situ and in real-time . Its high selectivity and sensitivity, outstanding spatiotemporal resolution, and fast feedback make it a valuable tool in cellular biochemistry .

Molecular Mechanism

Resorufin Acetate’s mechanism of action is based on its enzymatic cleavage by ALDH1A1 and chymotrypsin . This cleavage results in the production of the resorufin anion, which exhibits red fluorescence . This fluorescence can be detected and measured, providing a means of monitoring the presence and activity of these enzymes .

Temporal Effects in Laboratory Settings

The temporal effects of Resorufin Acetate in laboratory settings are largely dependent on the specific experimental conditions and the biological molecules being studied. As a fluorometric probe, its effects can be observed and measured in real-time, providing immediate feedback .

Metabolic Pathways

Resorufin Acetate is involved in the metabolic pathways of the enzymes ALDH1A1 and chymotrypsin . It acts as a substrate for these enzymes, and its cleavage results in the production of the resorufin anion .

Transport and Distribution

The transport and distribution of Resorufin Acetate within cells and tissues would be dependent on the specific experimental conditions and the biological molecules being studied. As a fluorometric probe, it can be used to monitor the activity of specific enzymes in situ .

Subcellular Localization

The subcellular localization of Resorufin Acetate would be dependent on the specific enzymes it is acting as a substrate for. For example, as a substrate for cytosolic ALDH1A1, it would be expected to be localized in the cytosol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El acetato de resorufina se puede sintetizar mediante la acetilación de la resorufina. La reacción típicamente implica el uso de anhídrido acético en presencia de una base como la piridina. La reacción se lleva a cabo en condiciones suaves, generalmente a temperatura ambiente, para producir acetato de resorufina .

Métodos de Producción Industrial: En un entorno industrial, la producción de acetato de resorufina sigue una ruta sintética similar, pero a mayor escala. El proceso implica el control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de sistemas y reactores automatizados ayuda a mantener la consistencia y la eficiencia en la producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: El acetato de resorufina sufre hidrólisis para producir resorufina y ácido acético. Esta reacción está catalizada por esterasas, lo que la convierte en un sustrato útil para ensayos enzimáticos .

Reactivos y Condiciones Comunes:

Hidrólisis: La hidrólisis del acetato de resorufina generalmente se lleva a cabo en soluciones amortiguadoras acuosas a pH fisiológico.

Oxidación y Reducción: El acetato de resorufina también puede participar en reacciones redox, donde puede reducirse a dihidroresorufina u oxidarse nuevamente a resorufina.

Productos Principales:

Hidrólisis: Resorufina y ácido acético.

Reacciones Redox: Dihidroresorufina y resorufina.

4. Aplicaciones en Investigación Científica

El acetato de resorufina tiene una amplia gama de aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

Resorufin: The parent compound of resorufin acetate, used in similar fluorescence-based assays.

Fluorescein Diacetate: Another fluorogenic substrate used for detecting esterase activity.

4-Methylumbelliferyl Acetate: A substrate used in enzyme assays for detecting esterase activity.

Uniqueness of Resorufin Acetate: Resorufin acetate is unique due to its high fluorescence quantum yield and long excitation/emission wavelengths, which provide high sensitivity and selectivity in assays. Its ability to undergo hydrolysis specifically by esterases makes it a valuable tool in biochemical research .

Actividad Biológica

Resorufin acetate is a fluorogenic compound derived from resorufin, known for its applications in biological assays due to its fluorescent properties. This article explores its biological activity, focusing on its role as a substrate for various enzymes, its use in cell viability assays, and its potential applications in biomedical research.

Resorufin acetate, with the chemical formula C12H11O4 and CAS number 1152-14-3, is characterized by its ability to fluoresce upon enzymatic hydrolysis. The compound is typically used in research settings to study enzyme activity and cellular processes due to its favorable spectral properties.

Enzymatic Activity

1. Substrate for Aldehyde Dehydrogenase:

Resorufin acetate acts as an effective substrate for cytosolic aldehyde dehydrogenase (ALDH1A1). Upon hydrolysis by this enzyme, it releases resorufin, which emits fluorescence at approximately 571 nm (ex/em maxima = 585/571 nm) . This property allows researchers to monitor ALDH activity in various biological samples.

2. Hydrolysis by Chymotrypsin:

The compound is also a substrate for chymotrypsin, demonstrating rapid hydrolysis. Studies have shown that resorufin acetate can be hydrolyzed efficiently by chymotrypsin, making it a useful tool for studying proteolytic enzyme kinetics .

Applications in Cell Viability Assays

Resorufin acetate has been utilized in cell viability assays, where it serves as a fluorogenic indicator of living cells. The hydrolysis of resorufin acetate by intracellular esterases results in the release of resorufin, which can be quantitatively measured using fluorescence microscopy or spectrophotometry.

Case Studies

Study 1: Fluorescence Response in Cell Lines

In one study, HL60 (human leukemia) and P388 (mouse lymphocyte) cell lines were treated with resorufin acetate. The fluorescence intensity correlated positively with cell density and incubation time, allowing detection of viable cells at concentrations as low as 1000 cells per well . This demonstrates the compound's sensitivity compared to traditional methods like MTT assays.

Study 2: Stability Under Physiological Conditions

Another investigation highlighted the instability of resorufin acetate under physiological pH conditions, which can affect its applicability in live-cell imaging. Modifications to enhance stability while maintaining fluorescence have been explored .

Comparative Analysis of Resorufin Derivatives

To better understand the biological activity of resorufin acetate, a comparison with other derivatives was conducted:

| Compound | Emission Wavelength (nm) | Substrate for Enzyme | Stability |

|---|---|---|---|

| Resorufin Acetate | 585 | ALDH1A1, Chymotrypsin | Moderate |

| Resorufin | 590 | Various enzymes | High |

| Modified Resorufins | Variable | Specific enzymes | Enhanced |

Propiedades

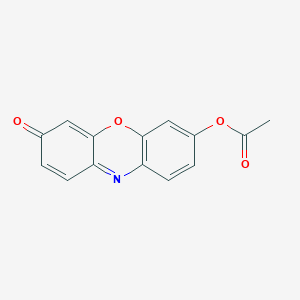

IUPAC Name |

(7-oxophenoxazin-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4/c1-8(16)18-10-3-5-12-14(7-10)19-13-6-9(17)2-4-11(13)15-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWKHDKBOVPINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150983 | |

| Record name | Resorufin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152-14-3 | |

| Record name | Resorufin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorufin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Resorufin acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.